molecular formula C16H18N2OS B2494547 N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023455-50-6

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2494547
CAS No.: 1023455-50-6
M. Wt: 286.39
InChI Key: VMTIPUCXGKYDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound characterized by a thiazole ring substituted with a methyl group at the 5-position and a phenylcyclopentane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with methyl iodide in the presence of a base such as potassium carbonate.

    Cyclopentane Carboxamide Formation: The phenylcyclopentane carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with the thiazole derivative to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.

    Material Science: Explored for its potential use in the development of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The phenylcyclopentane moiety may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
  • N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
  • N-(5-methyl-1,3-thiazol-2-yl)benzamide

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to the combination of the thiazole ring and the phenylcyclopentane moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2OSC_{16}H_{18}N_{2}OS. It features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the condensation of 5-methyl-1,3-thiazole with a phenyl-substituted cyclopentane derivative. The reaction conditions usually include solvents such as ethanol or dioxane and may require catalysts to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteus0.43
Candida speciesVariable

Cytotoxicity

In cytotoxicity assays using HaCat and Balb/c 3T3 cell lines, the compound exhibited promising results, indicating its potential as an anticancer agent. The MTT assay results showed that it could inhibit cell proliferation effectively at certain concentrations .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, inhibiting its activity through hydrogen bonding interactions with key residues such as SER1084 and ASP437 .

Table 2: Binding Interactions of this compound

ResidueInteraction TypeDistance (Å)
SER1084Hydrogen Bond1.81
ASP437Hydrogen Bond2.01
GLY459Hydrogen Bond2.15

Case Studies

Several studies have evaluated the biological activity of this compound in various contexts:

  • Antibacterial Study : A study conducted by researchers found that the compound displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
  • Antifungal Activity : The compound also showed antifungal properties against Candida species, further supporting its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Computational Studies : In silico assessments indicated favorable drug-like properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for the compound, making it a candidate for further development in pharmaceutical applications .

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12-11-17-15(20-12)18-14(19)16(9-5-6-10-16)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTIPUCXGKYDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.